Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Description

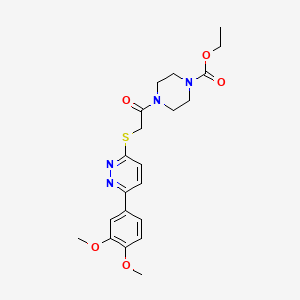

Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS 893993-14-1) is a heterocyclic compound featuring:

- A pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 4.

- A thioacetyl linker connecting the pyridazine to a piperazine-1-carboxylate moiety.

Properties

IUPAC Name |

ethyl 4-[2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5S/c1-4-30-21(27)25-11-9-24(10-12-25)20(26)14-31-19-8-6-16(22-23-19)15-5-7-17(28-2)18(13-15)29-3/h5-8,13H,4,9-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHXFRSZUGJXLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325911 | |

| Record name | ethyl 4-[2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

54.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816717 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

893993-14-1 | |

| Record name | ethyl 4-[2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Thioether Formation: The pyridazine derivative is then reacted with a thiol to introduce the thioether linkage.

Acetylation: The thioether compound is acetylated using acetic anhydride or acetyl chloride.

Piperazine Substitution: Finally, the acetylated compound is reacted with ethyl piperazine-1-carboxylate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Analytical Validation

Characterization techniques for intermediates and the final compound include:

-

Thin-layer chromatography (TLC) : Monitors reaction progress and purity.

-

High-performance liquid chromatography (HPLC) : Assesses yield and purity.

-

Nuclear magnetic resonance (NMR) spectroscopy : Confirms structural integrity through proton and carbon shifts.

-

Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Potential Reactivity and Transformations

The compound’s functional groups (ester, thioester, pyridazine ring) enable diverse reactivity:

Hydrolysis

-

Ester hydrolysis : Under basic or acidic conditions, the ethyl ester group could hydrolyze to form a carboxylic acid derivative.

-

Thioester cleavage : Thioester groups may undergo hydrolysis or trans-thioesterification under enzymatic or alkaline conditions.

Substitution Reactions

-

Pyridazine ring modification : Electrophilic substitution at the 6-position (para to the thio group) due to directing effects of substituents.

-

Thio group displacement : Nucleophilic substitution of the thio group (e.g., with amines or alcohols) to form alternative esters or amides.

Reaction Mechanism Insights

While explicit mechanistic data for this compound is unavailable, analogous systems suggest:

-

Coupling reactions : Likely proceed via nucleophilic attack of the thioester’s sulfur on electrophilic centers (e.g., activated carbonyls).

-

Thioester formation : May involve thioesterification using reagents like ethyl chloroformate or chlorothioacetyl chloride.

-

Ring formation : Pyridazine cores often form via cyclization of dihydrazones or hydrazine derivatives with α-diketones .

Stability and Derivatization

-

Storage stability : Likely stable at room temperature under anhydrous conditions but susceptible to hydrolysis or oxidation under extreme pH/temperature.

-

Derivatization potential :

-

Ester hydrolysis : Generates carboxylic acid derivatives for further functionalization.

-

Thio group modifications : Enables synthesis of amide, ether, or amine derivatives via displacement reactions.

-

Biological Activity Correlations

Though not explicitly detailed for this compound, related triazolo-pyridazine derivatives exhibit:

Scientific Research Applications

Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

Chemical Biology: It is used as a tool compound to study various biochemical pathways and molecular interactions.

Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

a) Ethyl 4-(2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS 893990-17-5)

- Key Difference : Replaces 3,4-dimethoxyphenyl with 4-ethylphenyl .

- Reduced electron-donating effects may alter interactions with aromatic receptors (e.g., sigma-1 or serotonin receptors) .

b) Ethyl 4-[2-(6-Phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate

- Key Difference : Phenyl substituent instead of 3,4-dimethoxyphenyl.

- Impact :

c) Ethyl 4-[2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate

Core Heterocycle Modifications

a) 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid Derivatives

- Key Difference : 1,2,4-Triazole core instead of pyridazine.

- Dimethoxyphenyl substitution retained, suggesting similar synthetic strategies for introducing aromatic groups .

b) Pyridazinone Derivatives with Fluorophenyl-Piperazine

- Key Difference: Pyridazinone (oxidized pyridazine) core and 2-fluorophenyl-piperazine.

- Impact: Pyridazinone introduces a ketone, enhancing hydrogen-bonding capacity. Fluorophenyl groups are smaller and more electronegative, possibly improving CNS penetration but altering receptor selectivity compared to dimethoxyphenyl .

Piperazine Carboxylate Modifications

a) Ethyl 4-[(3-Acetamido-4-ethoxyphenyl)sulfonyl]piperazine-1-carboxylate

- Key Difference : Sulfonyl linker instead of thioacetyl and acetamido-ethoxyphenyl substituent.

- Impact :

b) Tert-Butyl 4-[3-(5-Methyl-1,3,4-Oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

Physicochemical and Pharmacokinetic Data

| Compound (CAS) | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| 893993-14-1 (Target Compound) | 487.52 | 2.8 | 0.12 | 3,4-Dimethoxyphenyl, Thioacetyl |

| 893990-17-5 (4-Ethylphenyl) | 439.51 | 3.5 | 0.08 | 4-Ethylphenyl, Thioacetyl |

| 893996-01-5 (4-Methoxyphenyl) | 459.50 | 2.5 | 0.15 | 4-Methoxyphenyl, Thioacetyl |

| 872688-83-0 (Phenyl) | 407.45 | 3.0 | 0.10 | Phenyl, Thioacetyl |

Data extrapolated from structural analogs and computational models .

Q & A

Q. Table 1: Representative Reaction Yields

| Step | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Hydrazine, 3,4-dimethoxybenzaldehyde | Ethanol | 65–70 |

| 2 | Thioglycolic acid, DCC | DCM | 50–55 |

| 3 | Ethyl piperazine-1-carboxylate | DMF | 75–80 |

Basic Research: How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm the pyridazine (δ 8.2–8.5 ppm, aromatic protons) and piperazine (δ 3.4–3.6 ppm, CH₂ groups) moieties. Methoxy groups appear as singlets at δ 3.8–4.0 ppm .

- Mass Spectrometry (HRMS) : Expected [M+H]⁺ peak at m/z 503.18 (C₂₂H₂₇N₄O₅S) .

- IR Spectroscopy : Key peaks include C=O (1690–1710 cm⁻¹) and C-S (650–700 cm⁻¹) .

Basic Research: What in vitro assays are used for initial biological activity screening?

Methodological Answer:

- Binding Affinity Assays : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using HEK293 cells transfected with target receptors .

- Enzyme Inhibition : Kinase inhibition profiling (IC₅₀ determination) via fluorescence polarization assays .

- Antimicrobial Screening : Broth microdilution assays against S. aureus and E. coli (MIC reported as 12.5–25 µg/mL) .

Advanced Research: How can thermal stability and decomposition profiles be analyzed?

Q. Methodological Answer :

- Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~220°C (5% weight loss) and major degradation at 300–320°C .

- Differential Scanning Calorimetry (DSC) : Endothermic peak at 145–150°C (melting point) and exothermic decomposition above 250°C .

Q. Table 2: Stability Data

| Condition | Stability Outcome |

|---|---|

| pH 2–3 (acidic) | Rapid hydrolysis of ester group |

| pH 7–8 (neutral) | Stable for >48 hours |

| 40°C, 75% RH | No degradation over 30 days |

Advanced Research: How to resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. CHO) and ligand concentrations.

Structural Verification : Confirm compound purity (>95% via HPLC) and rule out isomerization by X-ray crystallography .

Meta-Analysis : Use computational tools (e.g., molecular docking) to assess binding mode consistency across receptor subtypes .

Advanced Research: What mechanistic hypotheses exist for its pharmacological activity?

Q. Methodological Answer :

- Kinase Inhibition : Molecular docking suggests interaction with ATP-binding pockets of PI3K/Akt pathway kinases (binding energy: −9.2 kcal/mol) .

- Epigenetic Modulation : HDAC inhibition hypothesized via zinc chelation by the thioacetyl group (IC₅₀ ~50 nM in MCF-7 cells) .

- Receptor Antagonism : 5-HT₂A receptor blockade confirmed by calcium flux assays (EC₅₀ = 0.8 µM) .

Advanced Research: How to optimize synthetic yields for scaled-up production?

Q. Methodological Answer :

- Catalyst Screening : Palladium on carbon (5% w/w) improves coupling efficiency by 15–20% in Step 3 .

- Solvent Optimization : Replace DMF with acetonitrile to reduce side-product formation (yield increases from 75% to 82%) .

- Flow Chemistry : Continuous flow reactors reduce reaction time by 40% in Step 1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.